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molecular formula C7H8FNO B107172 3-Fluoro-4-methoxyaniline CAS No. 366-99-4

3-Fluoro-4-methoxyaniline

Cat. No. B107172
M. Wt: 141.14 g/mol
InChI Key: LJWAPDSCYTZUJU-UHFFFAOYSA-N
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Patent
US04431807

Procedure details

To a cold (15°), stirred solution of 12.8 g (0.0699 mol) of 4-acetamido-2-fluoroanisole in 55 mL of acetic acid and 27 mL of acetic anhydride was added, dropwise, 6.5 g (0.072 mol) of 70% nitric acid (sp. gr. 1.424) at such a rate that the temperature of the reaction mixture did not exceed 16°. The solution was stirred for 1.5 hours at room temperature then poured into 400 mL of ice-water. The aqueous suspension was extracted with methylene chloride (1×300 mL; 1×200 mL), then the combined extracts were concentrated in vacuo to a solid (13 g). The material was chromatographed on a column of silica gel (300 g) using benzene as the eluent. The fractions containing the required product were combined then concentrated in vacuo. The solid residue was dissolved in methylene chloride (400 mL) and the solution was washed with water, dried over anhydrous magnesium sulfate, then concentrated in vacuo; yield, 10.0 g (62.9%). The material was suitable for further transformation. Additional material (169 g; 44.6%) was obtained from 110 g (0.779 mol) of 4-amino-2-fluoroanisole without isolating the intermediate 4-acetamido-2-fluoroanisole (3).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([F:13])[CH:6]=1)(=O)C.[N+]([O-])(O)=O>C(O)(=O)C.C(OC(=O)C)(=O)C>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([F:13])[CH:6]=1

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C=C1)OC)F
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
did not exceed 16°
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted with methylene chloride (1×300 mL; 1×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts were concentrated in vacuo to a solid (13 g)
CUSTOM
Type
CUSTOM
Details
The material was chromatographed on a column of silica gel (300 g)
ADDITION
Type
ADDITION
Details
The fractions containing the required product
CONCENTRATION
Type
CONCENTRATION
Details
were combined then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in methylene chloride (400 mL)
WASH
Type
WASH
Details
the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.779 mol
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 1114.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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